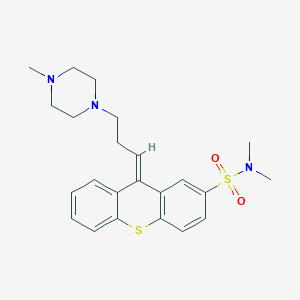

thiothixene

描述

thiothixene is an antipsychotic compound belonging to the thioxanthene series. It is primarily used for the management of schizophrenia and exhibits pharmacological similarities to the piperazine phenothiazines . This compound acts as an antagonist on various postsynaptic receptors, contributing to its therapeutic effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of thiothixene involves the construction of a thioxanthene core with a (4-methylpiperazin-1-yl)propylidene side chain . The synthetic route typically includes the following steps:

Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors.

Attachment of Side Chain: The (4-methylpiperazin-1-yl)propylidene side chain is then attached to the thioxanthene core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

thiothixene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioxanthene derivatives .

科学研究应用

Medical Uses

Thiothixene is primarily indicated for the treatment of:

- Schizophrenia : It is effective in managing both positive and negative symptoms of schizophrenia.

- Bipolar Disorder : this compound can help stabilize mood and mitigate manic episodes.

- Behavioral Disturbances : It is utilized in managing severe behavioral problems in various settings, including pediatric and geriatric populations.

Side Effects

While this compound is effective for its intended uses, it is associated with several side effects:

- Extrapyramidal Symptoms (EPS) : These include tremors, rigidity, and bradykinesia, which are common with typical antipsychotics .

- Anticholinergic Effects : Patients may experience dry mouth, constipation, blurred vision, and urinary retention .

- Weight Gain : Similar to many antipsychotics, this compound can lead to metabolic changes resulting in weight gain .

- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition that can occur with antipsychotic use .

Case Studies

Several studies highlight the clinical efficacy and safety of this compound:

-

Comparative Study on Efficacy :

A study comparing chlorpromazine and this compound found that this compound was more effective in reducing psychotic symptoms with a lower incidence of sedation. This suggests that it may be a preferable option for patients who require a more active lifestyle while undergoing treatment . -

Long-term Treatment Outcomes :

Research indicates that long-term use of this compound in patients with schizophrenia resulted in sustained improvement in symptoms without significant cognitive decline. This highlights its potential for chronic management of psychotic disorders . -

Pediatric Use :

A case study involving children with severe behavioral disturbances demonstrated that this compound effectively reduced aggression and impulsivity while maintaining a tolerable side effect profile. This supports its use in pediatric populations under careful monitoring .

作用机制

thiothixene exerts its effects by acting as an antagonist on various postsynaptic receptors, including:

Dopaminergic Receptors: Blocks D1, D2, D3, and D4 receptors, affecting both productive and unproductive symptoms of schizophrenia.

Serotonergic Receptors: Inhibits 5-HT1 and 5-HT2 receptors, contributing to anxiolytic, antidepressive, and antiaggressive properties.

Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemesis.

Adrenergic Receptors: Inhibits alpha1 and alpha2 receptors, affecting blood pressure and reflex tachycardia.

Muscarinic Receptors: Blocks M1 and M2 receptors, causing anticholinergic symptoms.

相似化合物的比较

thiothixene is chemically related to other thioxanthene antipsychotics, such as:

- Chlorprothixene

- Clopenthixol

- Flupenthixol

- Zuclopenthixol

It also shares structural similarities with phenothiazine antipsychotics like:

- Thioproperazine

- Pipotiazine

Compared to these compounds, this compound exhibits unique pharmacological properties, including a distinct receptor binding profile and side effect profile .

生物活性

Thiothixene, marketed under the trade name Navane, is an antipsychotic medication belonging to the thioxanthene class. Introduced in 1967, this compound has been primarily used for the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to both therapeutic effects and side effects.

This compound acts as an antagonist at multiple receptor sites, which contributes to its efficacy and side effects. The primary mechanisms include:

- Dopamine Receptors : this compound primarily blocks D2 dopamine receptors in the mesolimbic pathway, which is crucial for its antipsychotic effects. It also interacts with D1, D3, and D4 receptors, influencing both positive and negative symptoms of schizophrenia .

- Serotonin Receptors : It antagonizes 5-HT1 and 5-HT2 serotonin receptors, which may contribute to its anxiolytic and antidepressive properties while also mitigating some extrapyramidal side effects .

- Histaminergic Receptors : The blockade of H1 receptors leads to sedation and antiemetic effects, while also contributing to weight gain .

- Alpha-Adrenergic Receptors : this compound's action on alpha-adrenergic receptors can result in hypotension and sedation .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak serum concentrations typically reached within 1 to 3 hours. It undergoes extensive hepatic metabolism, primarily yielding N-demethylthis compound as its major metabolite. Most of the drug and its metabolites are excreted in feces .

Clinical Efficacy

Numerous studies have evaluated this compound's efficacy in treating schizophrenia:

- A double-blind study involving 52 patients demonstrated that this compound was effective in managing symptoms of schizophrenia compared to placebo and chlorpromazine, supporting its use as a single neuroleptic treatment rather than in combination with antidepressants .

- This compound has shown effectiveness in treating acute agitation and psychosis due to delirium, suggesting its versatility beyond traditional psychotic disorders .

Side Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Extrapyramidal Symptoms (EPS) : Commonly reported EPS include tremors, rigidity, and bradykinesia. These symptoms arise from dopamine receptor antagonism in the nigrostriatal pathway .

- Tardive Dyskinesia : A potentially irreversible condition characterized by involuntary movements may develop after prolonged use .

- Neuroleptic Malignant Syndrome (NMS) : A rare but life-threatening condition associated with antipsychotic medications can occur .

- Prolactin Elevation : Chronic use leads to elevated prolactin levels, which can cause galactorrhea and menstrual irregularities .

Case Studies

Several case studies highlight both the therapeutic potential and risks associated with this compound:

- Medication Error Case : A 71-year-old female mistakenly received this compound instead of her antihypertensive medication. She developed significant physical and psychological symptoms, including tremors and mood swings. Upon discontinuation of this compound, her condition improved markedly .

- Delirium Treatment : In a case series evaluating this compound for agitation in delirium patients, it was found to be effective without significant adverse effects when monitored appropriately .

Summary of Biological Activity

| Property | Details |

|---|---|

| Drug Class | Thioxanthene |

| Primary Use | Treatment of schizophrenia |

| Receptor Targets | D1-D4 dopamine receptors; 5-HT1/2 serotonin receptors; H1 histaminergic; alpha-adrenergic |

| Common Side Effects | Extrapyramidal symptoms, tardive dyskinesia, NMS, prolactin elevation |

| Pharmacokinetics | Rapid absorption; peak levels at 1-3 hours; metabolized in the liver |

属性

IUPAC Name |

(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UFWORHAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316424 | |

| Record name | trans-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-27-7, 5591-45-7 | |

| Record name | trans-Thiothixene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Thiothixene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thiothixene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiothixene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UE42HF37R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。